molecular formula C11H15N3O2 B13335982 (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone

(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone

Cat. No.: B13335982
M. Wt: 221.26 g/mol
InChI Key: QLAVXWHNCGKPDH-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a pyridine ring and a piperazine moiety linked through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 2-methoxypyridine with piperazine in the presence of a suitable catalyst. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The methanone group can be reduced to a methylene group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-hydroxypyridin-4-yl)(piperazin-1-yl)methanone.

    Reduction: Formation of (2-methoxypyridin-4-yl)(piperazin-1-yl)methane.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the methanone linkage to the piperazine moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(2-methoxypyridin-4-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H15N3O2/c1-16-10-8-9(2-3-13-10)11(15)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

QLAVXWHNCGKPDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CCNCC2

Origin of Product

United States

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